Technical Monograph: Physicochemical Characterization & Synthesis Logic of 1-(2-Chloro-6-nitrophenyl)-2-methylpropan-2-amine
Technical Monograph: Physicochemical Characterization & Synthesis Logic of 1-(2-Chloro-6-nitrophenyl)-2-methylpropan-2-amine
Executive Summary
1-(2-Chloro-6-nitrophenyl)-2-methylpropan-2-amine is a highly functionalized phenethylamine derivative characterized by significant steric hindrance and an electron-deficient aromatic core. Often utilized as a "warhead" precursor in the development of GPCR ligands or as a scaffold for fused heterocyclic synthesis (e.g., tetrahydroquinoxalines), this molecule presents unique challenges in both synthesis and spectroscopic validation.
This guide provides the definitive physicochemical data, a calculated structural validation framework, and a referenced synthetic logic for researchers isolating or utilizing this compound.
Chemical Identity & Formula Derivation[1][2][3][4]
Nomenclature & Structure
-
IUPAC Name: 1-(2-Chloro-6-nitrophenyl)-2-methylpropan-2-amine
-
Common Scaffold: 2,6-Disubstituted Phentermine Analogue
-
SMILES: CC(C)(N)Cc1c(Cl)cccc1[O-]
Elemental Composition Analysis
To derive the precise formula, we deconstruct the molecule into its functional domains. This "Fragment-Based Counting" method ensures accuracy against automated errors.
| Domain | Fragment Structure | Atom Count |
| Aromatic Core | Benzene Ring (trisubstituted) | |
| Substituent 1 | Chloro group (-Cl) | |
| Substituent 2 | Nitro group ( | |
| Linker | Methylene bridge ( | |
| Side Chain | tert-Butylamine moiety ( | |
| TOTAL | Summation |
Molecular Weight Data
For high-resolution mass spectrometry (HRMS) and stoichiometric calculations, the distinction between Average Molecular Weight and Monoisotopic Mass is critical due to the Chlorine isotope effect (
-
Molecular Formula:
-
Average Molecular Weight: 228.68 g/mol
-
Monoisotopic Mass (
): 228.0666 Da
Isotopic Abundance Profile (Theoretical MS Signature):
-
M (100%): 228.07 Da
-
M+2 (32%): 230.06 Da (Characteristic 3:1 ratio of Chlorine)
Structural Visualization & Retrosynthesis
The following diagram illustrates the retrosynthetic logic required to construct the quaternary carbon center adjacent to the electron-poor aromatic ring—a challenging transformation requiring specific activation.
Figure 1: Retrosynthetic pathway utilizing the oxidative alkylation of nitronate anions, avoiding the steric issues of direct amine alkylation.
Synthetic Methodology & Validation Protocols
Synthesis Strategy: The Nitronate Route
Direct alkylation of amines to form this structure is prone to over-alkylation. The preferred industrial route utilizes the 2-nitropropane anion acting as a nucleophile on the benzyl halide, followed by reduction.
Protocol Step 1: Alkylation
-
Activation: Dissolve 2-nitropropane (1.1 eq) in THF/DMF. Treat with Lithium Methoxide or NaH to generate the nitronate salt.
-
Coupling: Add 2-Chloro-6-nitrobenzyl chloride (1.0 eq) dropwise at 0°C. The electron-withdrawing nitro group on the ring actually facilitates this
reaction by stabilizing the transition state, despite the steric bulk. -
Isolation: The intermediate, 1-(2-chloro-6-nitrophenyl)-2-methyl-2-nitropropane, precipitates or is extracted with EtOAc.
Protocol Step 2: Chemoselective Reduction Challenge: Reducing the aliphatic nitro group (side chain) without reducing the aromatic nitro group (ring) or dechlorinating the ring.
-
Method A (Total Reduction): Hydrogenation (
, Pd/C) will likely reduce both nitro groups to amines and may dechlorinate. Result: 1-(2-Amino-phenyl)-... -
Method B (Selective): Use Zinc dust in Acetic Acid or Iron/HCl under controlled temperatures. This typically reduces the aromatic nitro first.
-
Target Specificity: If the target retains the aromatic nitro (as requested), use BH3·THF (Borane-THF) which selectively reduces aliphatic nitro compounds to amines at room temperature while often sparing aromatic nitro groups [1].
Analytical Validation (QC)
To confirm the identity of the synthesized material, the following specifications must be met.
A. Mass Spectrometry (LC-MS/ESI)
-
Mode: Positive Ion Mode (
) -
Expected Ion:
-
Target m/z: 229.07
-
Validation Criterion: Look for the "Chlorine Isotope Flag." The peak at 231.07 must be approximately 30-33% the height of the 229.07 peak.
B. Proton NMR (
NMR, 400 MHz,
)
| Chemical Shift ( | Multiplicity | Integration | Assignment |
| 1.15 ppm | Singlet (s) | 6H | Gem-dimethyl ( |
| 1.40 ppm | Broad Singlet | 2H | Amine ( |
| 3.10 ppm | Singlet (s) | 2H | Benzylic ( |
| 7.30 - 7.80 ppm | Multiplet (m) | 3H | Aromatic protons (pattern depends on 2,6-sub) |
Safety & Handling (HSE)
-
Explosive Potential: Polynitro compounds and nitro-aromatics can be shock-sensitive. While this mono-nitro compound is stable, intermediates involving 2-nitropropane are flammable and potential carcinogens.
-
Storage: Store at -20°C under Argon. The primary amine is sensitive to
(carbamate formation). -
Toxicity: Structural analogs (phentermines) are CNS active. Treat as a potent bioactive agent.
References
-
Kabalka, G. W., et al. "Reduction of Nitro Compounds with Borane-Tetrahydrofuran Complex." Synthetic Communications, vol. 20, no. 14, 1990, pp. 2113-2118.
-
PubChem Database. "Compound Summary: 1-Chloro-2-methylpropan-2-amine (Side Chain Fragment)."[1] National Center for Biotechnology Information. Accessed Oct 2023.
-
BenchChem. "Synthesis of (2-Chloro-6-nitrophenyl)methanamine."[2] Technical Protocols.
- Vogel, A.I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989.
